acetic acid CAS No. 83244-81-9](/img/structure/B1281462.png)

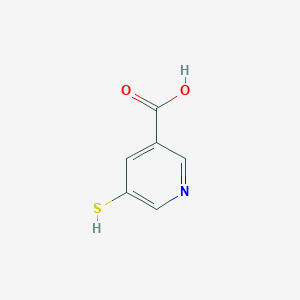

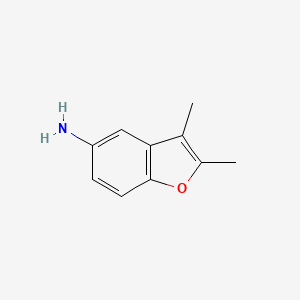

[(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds, such as various 1,3,4-thiadiazole derivatives, which are of interest due to their application in the synthesis of cephalosporin antibiotics and their antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from simple precursors like aminoisoxazoles or cyanoacetamide. For instance, the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a side-chain of fourth-generation cephalosporin antibiotics, is achieved through skeletal rearrangement and reactions with alkoxycarbonyl isothiocyanates, followed by conversion into the target compound using O-methylhydroxylamine . Another synthesis route involves oximation, alkylation, aminolysis, bromination, cyclization with potassium thiocyanate, and hydrolysis in a base environment to obtain 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,2,4-thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The stereochemical structure of some derivatives has been determined using X-ray crystallography, which is crucial for understanding the compound's interaction with biological targets .

Chemical Reactions Analysis

The thiadiazole derivatives undergo various chemical reactions, including cyclization, which is often facilitated by reagents like POCl3 or PPA. These reactions are essential for creating the desired molecular scaffold that imparts biological activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid are not directly provided, the properties of similar compounds suggest they are likely to be solid at room temperature and may possess significant antimicrobial activity. The presence of the thiadiazole ring and various substituents like the methoxyimino group can influence the compound's solubility, stability, and reactivity .

Relevant Case Studies

The papers do not provide specific case studies, but they do mention the application of these compounds in the development of cephalosporin antibiotics, which are widely used to treat bacterial infections. The antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives shows significant activity against several strains of microbes, indicating the potential of these compounds in therapeutic applications .

Scientific Research Applications

3. Antimicrobial Applications

- Summary of Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . These derivatives were tested against E. coli, B. mycoides, and C. albicans .

- Methods of Application : The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

- Results or Outcomes : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

4. Anticancer Activity

- Summary of Application : Several 1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxic activities against various cancer cell lines .

- Methods of Application : The cytotoxic effects of these compounds were determined using MTT assay .

- Results or Outcomes : The results of these studies are not specified in the available sources .

5. Anti-Epileptic Agents

- Summary of Application : 1,3,4-thiadiazoles have been studied for their potential as anti-epileptic agents .

- Methods of Application : The in-vivo anticonvulsant activity was checked using MES and pentylenetrazole-induced model in mice .

- Results or Outcomes : The results of these studies are not specified in the available sources .

6. Antidiabetic Activity

- Summary of Application : 1,3,4-thiadiazole moiety has been studied for its potential as an antidiabetic agent .

- Methods of Application : The specific methods of application are not specified in the available sources .

- Results or Outcomes : The results of these studies are not specified in the available sources .

Future Directions

The future research directions could involve exploring the potential biological activities of “(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid” and its derivatives, given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives . Further studies could also focus on the synthesis and characterization of this compound.

properties

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3S/c1-2-7-8-5(12-2)6-3(9)4(10)11/h1H3,(H,10,11)(H,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAHTIJLJPRDLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510543 |

Source

|

| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |

CAS RN |

83244-81-9 |

Source

|

| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)

![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)